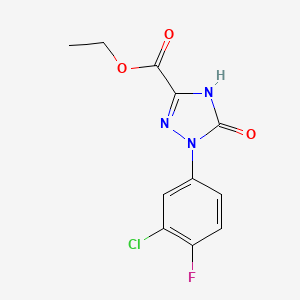

Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Description

This compound belongs to the 1,2,4-triazole carboxylate family, characterized by a triazole ring substituted with a phenyl group and an ester moiety. The phenyl ring is functionalized with chlorine (3-position) and fluorine (4-position), which confer distinct electronic and steric properties. The ester group (ethyl) enhances lipophilicity, influencing solubility and reactivity.

Properties

Molecular Formula |

C11H9ClFN3O3 |

|---|---|

Molecular Weight |

285.66 g/mol |

IUPAC Name |

ethyl 1-(3-chloro-4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C11H9ClFN3O3/c1-2-19-10(17)9-14-11(18)16(15-9)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3,(H,14,15,18) |

InChI Key |

RHSBKNIBKPEMAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole derivative. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to yield dihydro derivatives.

Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include substituted triazole derivatives, N-oxides, and reduced triazole compounds, each with distinct chemical and biological properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. In a study evaluating quinolone-triazole hybrids, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Antifungal Properties

Triazoles are widely recognized for their antifungal activity. This compound may exhibit similar antifungal capabilities. Studies have shown that triazole derivatives can effectively combat fungal infections such as Candida albicans and Aspergillus flavus, with some compounds showing MIC values significantly lower than traditional antifungals like fluconazole .

Crop Protection

The compound's potential as a fungicide is noteworthy. Triazole-based fungicides are commonly used in agriculture due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. This compound could be developed into a formulation for agricultural use to protect crops from fungal diseases.

Pesticidal Activity

In addition to its antifungal properties, there is potential for this compound to act as an insecticide or herbicide. Triazoles have been shown to possess insecticidal properties against various pests; thus, derivatives like this compound may be explored for integrated pest management strategies in agriculture.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chloro and fluoro substituents enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Structural and Electronic Effects

- Halogen vs.

- Substitution Position : The 2-F analog (sc-326971) exhibits ortho-substitution, which may distort the phenyl ring’s planarity, affecting intermolecular interactions and crystal packing .

- Dichloro Substitution : The dichloro analog (sc-344926) has higher molar mass and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

Physicochemical Properties

- pKa Trends : The target compound’s predicted pKa (~5.0–5.3) aligns with the 4-CH₃ analog (pKa 5.21), suggesting similar acid-base behavior dominated by the triazole and ester groups .

- Density : The target compound’s density (~1.45 g/cm³) is marginally higher than the 4-CH₃ analog (1.42 g/cm³), reflecting fluorine’s greater atomic mass .

Hydrogen Bonding and Crystallography

The triazole ring’s carbonyl and ester groups facilitate hydrogen bonding, critical for crystal packing and stability. Fluorine’s electronegativity may enhance hydrogen-bond acceptor strength compared to methyl or chloro substituents, as observed in graph-set analyses of molecular aggregates . Structural studies of related compounds often employ SHELX software for refinement, underscoring its utility in crystallography .

Biological Activity

Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the triazole family, which is known for diverse biological activities. The synthesis typically involves multi-step procedures that include cyclization reactions and the introduction of various substituents to enhance biological activity. For instance, the synthesis of similar triazole derivatives has been documented using reactions such as microwave-assisted cyclization and amidation processes .

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 μg/mL |

| Compound B | Enterobacter aerogenes | 25 μg/mL |

| Ethyl Triazole | Bacillus cereus | 100 μg/mL |

Anticancer Activity

In addition to antimicrobial effects, triazole derivatives have been evaluated for their anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against colorectal cancer cell lines (HT-29), indicating potential for development as anticancer agents . The mechanism often involves the inhibition of specific kinases associated with cancer signaling pathways.

Case Study: Antiproliferative Effects

In a study focusing on the antiproliferative activity of triazole derivatives, one compound exhibited significant cytotoxicity against HT-29 cells with an IC50 value indicating effective growth inhibition. This suggests that modifications on the triazole scaffold can lead to enhanced biological activity .

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : Many triazoles act by inhibiting enzymes critical for microbial growth or cancer cell proliferation.

- Disruption of Cell Membranes : Some derivatives may disrupt microbial cell membranes leading to cell death.

- Interference with DNA Synthesis : Triazoles can also interfere with nucleic acid synthesis in both bacteria and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.